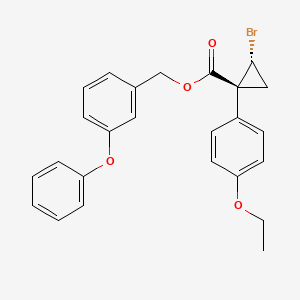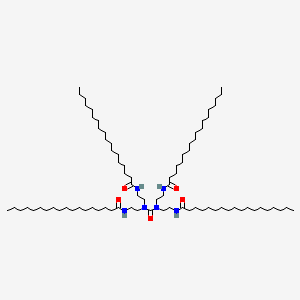
Octadecanamide, N,N',N'',N'''-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) is a complex organic compound with a unique structure that includes multiple amide and nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) typically involves the reaction of octadecanoic acid with a nitrile-containing compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The process often includes purification steps to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amide groups are converted to corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and nitriles.
Wissenschaftliche Forschungsanwendungen
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearamide: Similar in structure but lacks the nitrile groups.
Octadecylamide: Another related compound with a simpler structure.
Stearic acid amide: Similar fatty acid derivative with different functional groups.
Uniqueness
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) is unique due to its combination of amide and nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous.
Eigenschaften
CAS-Nummer |
52526-80-4 |
|---|---|
Molekularformel |
C81H160N6O5 |
Molekulargewicht |
1298.2 g/mol |
IUPAC-Name |
N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C81H160N6O5/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91) |
InChI-Schlüssel |
NPGRHYAMVOZNKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


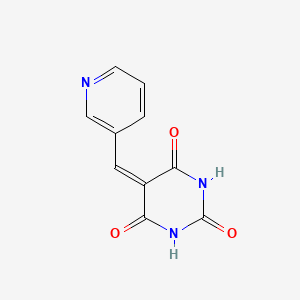
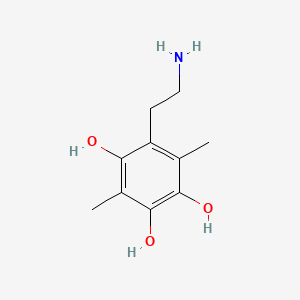
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
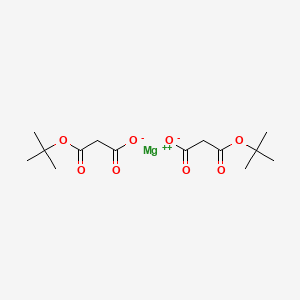


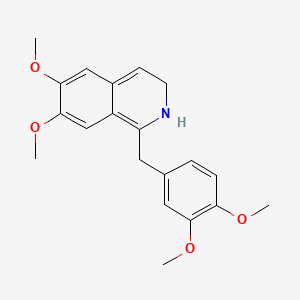
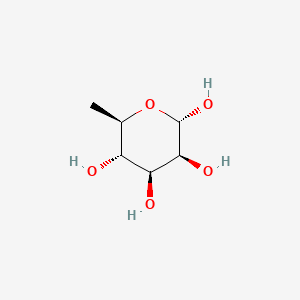
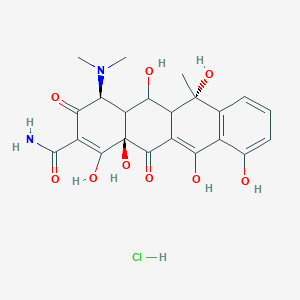
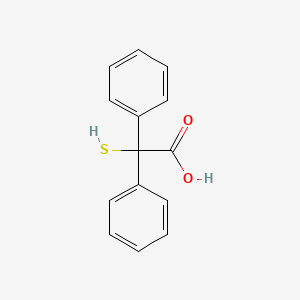


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
